molecular formula C11H15ClN2O3S B2648617 3-Chloro-4-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034496-06-3

3-Chloro-4-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No. B2648617
CAS RN: 2034496-06-3
M. Wt: 290.76
InChI Key: GTFGHZNMNPJVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Chloro-4-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, an ethylsulfonyl group, and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Oxidation and Spin-Crossover Properties

Research on Iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands has shown an interplay between spin-crossover and crystallographic phase changes. Such studies reveal the compound's potential in materials science, particularly in creating materials with switchable magnetic properties (Cook et al., 2015).

Synthetic Protocols for Sulfonamides

The synthesis of sulfonamides based on dihydro-pyrrolo[3,4-c]pyridine explores synthetic protocols for preparing compounds containing sulfonamide groups. These protocols could be relevant for pharmaceutical applications where sulfonamide functionality is desired for their potential biological activity (Ikaunieks et al., 2015).

Pyrazolopyridine Derivatives

The synthesis of pyrazolopyridines and related compounds demonstrates the versatility of pyridine derivatives in creating a variety of heterocyclic compounds. These findings are significant in drug discovery and development, offering insights into the synthesis of novel compounds with potential therapeutic uses (Ghattas et al., 2003).

Green Chemistry in Synthesis

A study on the green metric evaluation of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine synthesis highlights the importance of environmentally friendly chemical processes. This research may inform the synthesis of similar compounds, emphasizing reduced waste and increased efficiency (Gilbile et al., 2017).

Aromatization Processes

Research into the aromatization of 1,4-dihydropyridines presents methods for converting dihydropyridines into their corresponding pyridine derivatives. This process is crucial for the synthesis of pyridine-based compounds, which are common in many pharmaceuticals (Niknam et al., 2006).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug discovery, given the known utility of pyrrolidine derivatives in this field .

properties

IUPAC Name

3-chloro-4-(1-ethylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-2-18(15,16)14-6-4-9(8-14)17-11-3-5-13-7-10(11)12/h3,5,7,9H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFGHZNMNPJVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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